molecular formula C15H15F3N8 B12269386 9-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

9-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12269386
M. Wt: 364.33 g/mol
InChI Key: RUEGJNBNBMPQRZ-UHFFFAOYSA-N
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Description

9-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a trifluoromethyl pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like chloroform and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

9-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent agent in various biological systems .

Comparison with Similar Compounds

Similar Compounds

    6-methyl-9H-purine: Lacks the piperazine and trifluoromethyl pyrimidine groups.

    4-(trifluoromethyl)pyrimidine: Lacks the purine and piperazine groups.

    1-(2-pyrimidyl)piperazine: Lacks the purine and trifluoromethyl groups.

Uniqueness

9-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is unique due to its combination of a purine core, a piperazine ring, and a trifluoromethyl pyrimidine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H15F3N8

Molecular Weight

364.33 g/mol

IUPAC Name

9-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]purine

InChI

InChI=1S/C15H15F3N8/c1-24-9-23-12-13(24)21-8-22-14(12)26-4-2-25(3-5-26)11-6-10(15(16,17)18)19-7-20-11/h6-9H,2-5H2,1H3

InChI Key

RUEGJNBNBMPQRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F

Origin of Product

United States

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